4-(6-Bromopyridin-2-yl)piperazin-2-one is a heterocyclic organic compound characterized by a brominated pyridine moiety attached to a piperazinone structure. This compound, with the chemical formula C_{10}H_{11}BrN_{2}O, is notable for its potential applications in medicinal chemistry and material science. It serves as a valuable building block in the synthesis of more complex molecules and is utilized in biological studies, particularly in enzyme interactions and as a ligand in binding assays .
This compound falls under the classification of piperazine derivatives, which are known for their diverse biological activities. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring, and their derivatives often exhibit pharmacological properties, making them significant in drug development . The presence of the bromopyridine group enhances the compound's reactivity and interaction with biological targets.
The synthesis of 4-(6-Bromopyridin-2-yl)piperazin-2-one typically involves several key steps:
These synthetic routes are critical for producing 4-(6-Bromopyridin-2-yl)piperazin-2-one efficiently while minimizing by-products.
4-(6-Bromopyridin-2-yl)piperazin-2-one can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture. The compound's reactivity is influenced by both the bromine atom and the nitrogen atoms within the piperazine ring, making it versatile for further chemical modifications .
4-(6-Bromopyridin-2-yl)piperazin-2-one has several scientific applications:
The C–Br bond in 4-(6-bromopyridin-2-yl)piperazin-2-one serves as a critical handle for structural diversification via palladium-catalyzed cross-coupling reactions. This bromopyridinyl moiety readily participates in Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids under mild conditions. Optimized protocols employ Pd(PPh₃)₄ (2–5 mol%) or Pd(dppf)Cl₂ as catalysts, with K₂CO₃ or Cs₂CO₃ as bases in dioxane/water mixtures (4:1) at 80–100°C, achieving yields of 70–92% [3] [6]. For example, coupling with 4-carboxyphenylboronic acid generates biaryl derivatives essential for enhancing target binding affinity in medicinal chemistry applications [6].
Buchwald-Hartwig amination is equally viable for installing amino functionalities. Reactions with primary/secondary amines use Pd₂(dba)₃/XPhos catalyst systems in toluene at 100°C, yielding 80–95% of amino-substituted analogs. This method is instrumental in synthesizing kinase inhibitor precursors where the amine linker modulates solubility [3] [8]. The bromine’s reactivity also enables sequential couplings: initial Suzuki attachment of an electron-deficient aryl group facilitates subsequent intramolecular cyclizations to generate polyheterocyclic scaffolds [6].
Table 1: Optimized Conditions for Pd-Catalyzed Couplings of 4-(6-Bromopyridin-2-yl)piperazin-2-one
Reaction Type | Catalyst System | Base/Solvent | Temperature | Yield Range | Key Applications |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane-H₂O | 80°C | 70–92% | Biaryl derivatives for kinase inhibitors |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos (3 mol%) | Cs₂CO₃ / Toluene | 100°C | 80–95% | Amino-linked bioactive analogs |
Sequential Coupling | Pd(dppf)Cl₂ (4 mol%) | K₃PO₄ / DMF | 110°C | 65–75% | Fused polyheterocyclic systems |
The N1-position of the piperazin-2-one ring exhibits nucleophilic character, enabling efficient N-alkylation and N-acylation under microwave irradiation. This technique significantly reduces reaction times from hours to minutes while improving regioselectivity. Alkylation employs K₂CO₃ or Cs₂CO₃ as base in DMF or acetonitrile, with α-haloesters or alkyl halides (1.2 equiv), at 120–150°C for 15–30 min, yielding 85–95% monoalkylated products [3] [5]. Notably, ethyl bromoacetate furnishes N1-(ethoxycarbonylmethyl) derivatives, pivotal intermediates for antitubercular agents [4] [8].
Acylation protocols utilize acid chlorides or anhydrides (1.5 equiv) with DIPEA in CH₂Cl₂ under microwave conditions (50–80°C, 10–20 min), achieving near-quantitative conversions. Benzoyl chloride derivatives yield analogs with enhanced lipophilicity for CNS-targeting candidates. The 2-keto group remains unreactive under these conditions, ensuring chemoselectivity [5] [8]. Microwave dielectric heating also facilitates one-pot functionalization sequences: alkylation followed by in situ amidation generates dual-modified analogs for structure-activity relationship (SAR) studies [8].
Table 2: Microwave-Assisted N-Functionalization of 4-(6-Bromopyridin-2-yl)piperazin-2-one
Reaction | Reagents/Conditions | Time | Yield | Regioselectivity | Product Utility |
---|---|---|---|---|---|
N-Alkylation | K₂CO₃, Ethyl bromoacetate, DMF, 140°C | 20 min | 92% | >98% N1-selectivity | Antitubercular intermediates |
N-Acylation | DIPEA, Benzoyl chloride, CH₂Cl₂, 60°C | 15 min | 97% | Exclusive N1-acylation | Lipophilicity-enhanced CNS candidates |
One-Pot Alkylation/Acylation | 1) Alkyl bromide, K₂CO₃, DMF; 2) Ac₂O, 150°C | 30 min | 85% | N1-Alkyl, N4-Acyl | SAR probes for receptor affinity |
N-BOC-protected precursors of 4-(6-bromopyridin-2-yl)piperazin-2-one enable controlled derivatization. BOC deprotection employs HCl in dioxane (4M, 2–4 equiv) or TFA/CH₂Cl₂ (1:1) at 0–25°C for 1–2 h, quantitatively yielding the free piperazinone [3] [4]. This step is critical for generating reactive intermediates prior to late-stage modifications. The deprotected amine undergoes immediate reductive amination with aldehydes using NaBH₃CN in MeOH, producing N-alkyl variants (e.g., morpholine- or benzyl-substituted derivatives) for acetylcholinesterase inhibitor development [4] [6].
The bromopyridine and piperazinone carbonyl groups provide orthogonal handles for diversification. Nucleophilic substitution of bromine with azide (NaN₃, DMF, 60°C) gives azido intermediates for CuAAC "click" cycloadditions with alkynes, generating triazole-linked conjugates [4] [8]. Simultaneously, the carbonyl undergoes nucleophilic addition with organolithiums (e.g., MeLi at −78°C) to form tertiary alcohols, or condensation with hydrazines to yield hydrazide derivatives. These transformations demonstrate the molecule’s versatility in generating structurally diverse libraries for phenotypic screening [6].
Table 3: Post-Synthetic Modification Pathways for 4-(6-Bromopyridin-2-yl)piperazin-2-one
Modification Type | Reagents/Conditions | Functional Group Generated | Application Target |
---|---|---|---|
BOC Deprotection | TFA/CH₂Cl₂ (1:1), 25°C, 1 h | Free secondary amine | Precursor for amination/acylation |
Reductive Amination | RCHO, NaBH₃CN, MeOH, 25°C | N-Alkylpiperazines | Acetylcholinesterase inhibitors |
Azide Substitution | NaN₃, DMF, 60°C, 4 h | Azidopyridinyl intermediate | Triazole conjugates via CuAAC |
Carbonyl Condensation | RNHNH₂, EtOH, reflux, 6 h | Piperazinone hydrazides | Anticancer lead optimization |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5